2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
Description
2-{[4-(2-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a sulfanyl group linked to a 4-(2-methylphenoxy)butyl chain. This structure combines aromaticity, sulfur-based functionality, and a flexible aliphatic chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)butylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-8-2-5-11-17(14)21-12-6-7-13-22-18-19-15-9-3-4-10-16(15)20-18/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTGUQIOVGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-methylphenol with 1,4-dibromobutane to form 4-(2-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it could interfere with cell division pathways, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Key Observations:
- Sulfur Functionality : The target compound’s sulfanyl group (-S-) is less oxidized than sulfinyl (-SO-) in and sulfonyl (-SO₂-) in . This impacts reactivity and metabolic stability; sulfanyl groups are more prone to oxidation but may enhance lipophilicity.
- Aromatic Substituents: The 2-methylphenoxy group in the target compound contrasts with the 2-methoxyphenoxy group in and the trifluoroethoxy-pyridine in .
- Chain Flexibility : The 4-butylene chain in the target compound provides greater conformational flexibility compared to rigid pyridine or propargyl substituents in , which may influence membrane permeability or pharmacokinetics.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitution at the benzodiazole N-position (e.g., propargyl in vs. sulfanyl chains in the target) modulates steric and electronic interactions with biological targets. Phenoxy groups with methyl substituents (as in the target and ) may enhance hydrophobic interactions in receptor binding compared to methoxy or trifluoroethoxy groups.
- Therapeutic Potential: The sulfanyl group’s redox activity could make the target compound a candidate for prodrug development, similar to sulfoxide-based drugs like Omeprazole .
Biological Activity
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms through which it exerts its effects, drawing from various research studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2S. It features a benzodiazole core linked to a sulfanyl group and a butyl chain substituted with a 2-methylphenoxy moiety. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The process may include the formation of the benzodiazole ring followed by the introduction of the sulfanyl and phenoxy groups. Detailed synthetic routes are often documented in patent literature and chemical synthesis journals.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory properties of related compounds through mechanisms involving inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance anti-inflammatory efficacy.
Cytotoxicity and Anticancer Properties
Recent studies have explored the cytotoxic effects of benzodiazole derivatives on various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways. For example, compounds with similar scaffolds have shown promise in targeting cancer cells while sparing normal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications to the phenoxy group significantly enhanced antibacterial activity.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that certain derivatives inhibited TNF-alpha production in macrophages, indicating a potential pathway for anti-inflammatory action.
- Cytotoxicity Assessment : A comparative analysis on different benzodiazole derivatives revealed that those with longer alkyl chains exhibited increased cytotoxicity against HeLa cells, providing insights into optimizing drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
